molecular formula C12H15NO2 B14297844 8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile CAS No. 116415-07-7

8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile

Cat. No.: B14297844
CAS No.: 116415-07-7
M. Wt: 205.25 g/mol
InChI Key: ZPZXEBNMWIGXLB-UHFFFAOYSA-N
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Description

8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile is an organic compound with a unique structure characterized by a cyclooctatriene ring substituted with ethoxy and methoxy groups, as well as a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,5-cyclooctatriene with ethyl and methyl substituents in the presence of a nitrile source. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Cyclooctatriene: A structurally related compound with similar chemical properties.

    Cycloocta-1,3,5-triene: Another related compound with a similar ring structure but different substituents.

Uniqueness

8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile is unique due to its specific combination of ethoxy, methoxy, and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

116415-07-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile

InChI

InChI=1S/C12H15NO2/c1-3-15-12-8-11(14-2)7-5-4-6-10(12)9-13/h4-7,12H,3,8H2,1-2H3

InChI Key

ZPZXEBNMWIGXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=CC=CC=C1C#N)OC

Origin of Product

United States

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